molecular formula C21H17N3O3 B11375843 N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide

N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11375843
M. Wt: 359.4 g/mol
InChI Key: VLKAAJKKIHXISV-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.

    Attachment of the Naphthylacetamide Moiety: The final step involves the coupling of the oxadiazole intermediate with naphthylacetamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(phenyl)acetamide
  • N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(2-naphthyl)acetamide
  • N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(3-naphthyl)acetamide

Uniqueness

N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(naphthalen-1-yl)acetamide stands out due to its specific combination of functional groups. The presence of both the oxadiazole ring and the naphthylacetamide moiety provides unique chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-21(24-27-23-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25)

InChI Key

VLKAAJKKIHXISV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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